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AbetiMus

Cat. No.: B1180548
CAS No.: 167362-48-3
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Description

Contextualization within Autoimmune Pathogenesis Research, with an Emphasis on Systemic Lupus Erythematosus (SLE)

Systemic Lupus Erythematosus (SLE) is a prototypic systemic autoimmune disease characterized by the production of autoantibodies, which play a major role in its pathogenesis, often leading to inflammation and damage in various organs, such as the kidneys (lupus nephritis). openaccessjournals.compatsnap.com Anti-DNA antibodies and the B cells that produce them are considered key participants in the development of lupus nephritis. openaccessjournals.comnih.gov The understanding that these autoantibodies contribute significantly to disease activity, particularly in conditions like lupus nephritis, has driven research into therapies specifically targeting these components of the immune system. openaccessjournals.comopenaccessjournals.com Current immunosuppressive therapies for SLE, while suppressing autoantibody production and B-cell activity, are often associated with significant side effects. openaccessjournals.com This highlights the need for more targeted approaches that can modulate the immune response with greater specificity. openaccessjournals.comcore.ac.uk

Historical Development and Research Rationale of AbetiMus as a Targeted Immunomodulator

This compound, also known as LJP 394 and marketed under the trade names Riquent and Rentol, was developed by La Jolla Pharmaceuticals and introduced into human trials in the 1990s. openaccessjournals.comcore.ac.uknih.govwikipedia.orgnih.gov The research rationale behind this compound was derived from the observation that anti-DNA antibodies play a crucial role in the pathogenesis of lupus nephritis. openaccessjournals.comopenaccessjournals.com The goal was to create a therapy that specifically targets these pathogenic anti-dsDNA antibodies and the B cells responsible for their production. openaccessjournals.comopenaccessjournals.comcore.ac.uknih.govwikipedia.orgmedchemexpress.comnih.govscispace.com this compound was designed as a soluble, synthetic, double-stranded (ds)DNA tetramer to achieve this targeted modulation. openaccessjournals.comwikipedia.org It was developed with the aim of providing a more specific therapeutic option compared to conventional immunosuppressants. openaccessjournals.com

Conceptual Framework: this compound as a B-cell Tolerogen in Autoimmunity

This compound is conceptually framed as a B-cell tolerogen. openaccessjournals.comcore.ac.uknih.govwikipedia.orgscispace.comnih.govsinobiological.com Tolerogens are synthetic agents designed to deplete or inactivate autoreactive B cells by binding to and cross-linking autoantibodies. core.ac.uk this compound, specifically, is a synthetic molecule consisting of four double-stranded oligodeoxyribonucleotides attached to a non-immunogenic polyethylene (B3416737) glycol platform. nih.govwikipedia.org Its mechanism of action involves binding to circulating anti-dsDNA antibodies and membrane-bound anti-DNA antibodies on B cells. openaccessjournals.comcore.ac.uknih.govmedchemexpress.comnih.govscispace.com By cross-linking the surface immunoglobulin receptors specific for dsDNA on potentially autoreactive B cells, this compound is intended to trigger signal transduction pathways that lead to B-cell anergy (functional inactivation) or apoptosis (programmed cell death). nih.govmedchemexpress.comnih.govnih.gov This process aims to induce tolerance in B cells directed against double-stranded DNA, thereby reducing the production of pathogenic autoantibodies without broadly suppressing the adaptive immune response. openaccessjournals.comnih.gov Additionally, this compound can form soluble complexes with circulating anti-dsDNA antibodies, which are thought to be rapidly cleared. core.ac.ukmedchemexpress.comnih.gov

Research findings from clinical trials have provided insights into the effects of this compound. In preliminary studies in lupus patients, administration of the drug appeared to lower anti-dsDNA antibody levels in a dose-dependent manner. openaccessjournals.com Two large clinical trials, LJP 394-90-05 and LJP 394-90-09 (also referred to as PEARL), investigated the efficacy of this compound in patients with SLE, particularly those with a history of nephritis. openaccessjournals.comnih.govnih.gov The LJP 394-90-05 trial, involving 230 patients, suggested an increase in the time to renal flare, particularly in patients with high-affinity anti-dsDNA antibodies. openaccessjournals.com The PEARL trial, with 317 patients, also showed that this compound treatment decreased anti-dsDNA antibody levels. nih.gov While the initial trial showed promising results in reducing renal flares, the follow-up trial did not reproduce a statistically significant primary endpoint, although trends toward reduced rates of renal and major SLE flares were noted, especially in patients with impaired renal function at baseline. openaccessjournals.comnih.gov More patients in the this compound group experienced significant reductions in proteinuria at 1 year compared to the placebo group in the PEARL trial. nih.gov

Here is a summary of some research findings from the clinical trials:

TrialNumber of PatientsDuration (Mean)Key Finding (Primary Endpoint)Other ObservationsCitation
LJP 394-90-05230371 daysIncreased time to renal flare (particularly in high-affinity patients)Reduction in anti-dsDNA antibody levels, improved health-related quality of life. openaccessjournals.com
LJP 394-90-09 (PEARL)317310 daysDid not significantly prolong time to renal flareDecreased anti-dsDNA antibody levels, trends toward reduced flares, reduced proteinuria. openaccessjournals.comnih.gov

Despite not consistently meeting primary endpoints in pivotal trials, this compound demonstrated effects on anti-dsDNA antibody levels and showed some positive trends in renal outcomes. openaccessjournals.comnih.gov The development and research into this compound highlight the scientific effort to target specific elements of the autoimmune response in diseases like SLE, particularly the pathogenic role of anti-DNA antibodies and autoreactive B cells. openaccessjournals.comopenaccessjournals.comcore.ac.uknih.govwikipedia.orgmedchemexpress.comnih.govscispace.com

Properties

CAS No.

167362-48-3

Molecular Formula

C7H5ClN2O

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Abetimus

Structural Elucidation Relevant to Immunological Activity

AbetiMus is a synthetic molecule engineered to mimic aspects of double-stranded DNA, the primary target of pathogenic autoantibodies in SLE. openaccessjournals.comfrontiersin.org Its design facilitates specific binding to these autoantibodies, thereby interfering with their harmful effects.

Compositional Analysis of Oligodeoxynucleotide Epitopes

This compound is composed of four double-stranded oligodeoxynucleotides. openaccessjournals.comnih.govmedchemexpress.com These oligonucleotides serve as the epitopes, or the specific molecular structures recognized by anti-dsDNA antibodies. More than 97% of these oligonucleotides are derived from dsDNA, ensuring their ability to interact with antibodies capable of recognizing dsDNA. openaccessjournals.com This composition is crucial for the targeted binding of this compound to the pathogenic autoantibodies.

Characterization of the Polymeric Carrier Platform (e.g., Triethyleneglycol/Polyethylene (B3416737) Glycol Backbone)

The four double-stranded oligodeoxynucleotides in this compound are attached to a non-immunogenic polymeric carrier platform. nih.govnih.gov This platform is described as a triethyleneglycol or polyethylene glycol (PEG) backbone. openaccessjournals.comnih.govreumatologiaclinica.org The use of PEG as a carrier is significant because it is generally considered non-immunogenic, minimizing the risk of eliciting an unwanted immune response against the therapeutic itself. nih.govnih.gov This structural arrangement as a tetramer, with four dsDNA oligonucleotides linked by the carrier, is key to its ability to cross-link antibodies and potentially induce B-cell tolerance. openaccessjournals.commedchemexpress.comreumatologiaclinica.org

Interaction with Autoantibodies and Immune Complexes

A primary mechanism of this compound involves its interaction with circulating anti-dsDNA antibodies, leading to the formation and subsequent clearance of immune complexes. openaccessjournals.comnih.gov

Direct Binding to Circulating Anti-double-stranded DNA (dsDNA) Antibodies

This compound is specifically designed to bind to circulating anti-dsDNA antibodies. openaccessjournals.comnih.gov This direct binding is a crucial step in its proposed mechanism of action. By sequestering these antibodies, this compound aims to reduce the levels of free pathogenic autoantibodies available to form immune deposits in tissues, such as the kidneys in lupus nephritis. openaccessjournals.comfrontiersin.org Studies have shown that administration of this compound is associated with reductions in circulating anti-dsDNA antibody levels in patients with SLE. nih.govtandfonline.com

B-cell Specificity and Induction of Immunological Tolerance

Beyond interacting with circulating antibodies, this compound is also designed to target the B cells that produce these autoantibodies, aiming to induce immunological tolerance. openaccessjournals.commedchemexpress.comnih.gov

Detailed Research Findings:

Research findings on this compound have explored its effects on anti-dsDNA antibody levels and clinical outcomes in conditions like lupus nephritis.

In clinical trials, this compound treatment has consistently been associated with statistically significant decreases in anti-dsDNA antibody levels compared to placebo. nih.govtandfonline.com For example, in one Phase III trial, this compound treatment decreased anti-dsDNA antibody levels with a p-value of < 0.0001. nih.gov Reductions in anti-dsDNA levels were also associated with increases in C3 levels. nih.gov

While this compound demonstrated a reduction in anti-dsDNA antibody levels, its effect on clinical endpoints like delaying renal flares in lupus nephritis has been less consistent across studies. openaccessjournals.comnih.govnih.gov Some studies showed promising results or positive trends, particularly in patients with high-affinity anti-dsDNA antibodies, while others did not reach statistical significance for the primary endpoints. drugbank.comopenaccessjournals.comnih.gov

Data Table: Effects of this compound Treatment on Anti-dsDNA Antibody Levels

Study/TrialPatient PopulationThis compound TreatmentPlaceboP-value (this compound vs. Placebo)Key Finding on Anti-dsDNA Levels
LJP-394-90-05 (Phase II/III)SLE patients with history of renal manifestations and elevated anti-dsDNA antibodiesStatistically significant decreaseReduction in anti-dsDNA antibody levels from baseline. tandfonline.com
LJP-394-90-09 (Phase III)SLE patients with history of renal flare and anti-dsDNA levels >15 IU/ml100 mg/weekPlacebo< 0.0001Significant decrease in anti-dsDNA antibody levels. nih.gov
Various Clinical StudiesSLE patientsThis compoundPlaceboConsistent reductions observedDurable and persistent reductions in anti-dsDNA antibodies. tandfonline.com

Cross-linking of Anti-dsDNA Surface Immunoglobulin Receptors on B Cells

This compound functions by cross-linking the surface immunoglobulin (sIg) receptors on B cells that are specific for dsDNA. nih.govreumatologiaclinica.orgreumatologiaclinica.orgopenaccessjournals.comnih.govopenaccessjournals.commedchemexpress.commedchemexpress.comoup.com As a synthetic molecule incorporating dsDNA epitopes, this compound is capable of binding to and bridging these specific B cell receptors. openaccessjournals.comnih.govopenaccessjournals.commedchemexpress.commedchemexpress.com This cross-linking event is a critical initial step in the mechanism, signaling the B cell through its antigen receptor. medchemexpress.commedchemexpress.com

Signal Transduction Pathways Leading to B-cell Anergy

The cross-linking of anti-dsDNA surface immunoglobulin receptors by this compound triggers signal transduction pathways within the targeted B cells. reumatologiaclinica.orgreumatologiaclinica.orgmedchemexpress.commedchemexpress.comoup.com These pathways are distinct from those that lead to B cell activation and proliferation in response to foreign antigens. Instead, the signaling initiated by this compound is directed towards inducing a state of unresponsiveness, known as anergy, in these potentially autoreactive B cells. reumatologiaclinica.orgreumatologiaclinica.orgmedchemexpress.commedchemexpress.comoup.com Anergy renders the B cells unable to respond effectively to subsequent antigen stimulation, thereby inhibiting their ability to mature into antibody-producing plasma cells. nih.govmedchemexpress.commedchemexpress.com

Pathways of B-cell Apoptosis Induction

In addition to inducing anergy, the cross-linking of anti-dsDNA surface immunoglobulin receptors by this compound can also lead to the induction of apoptosis (programmed cell death) in the targeted B cells. reumatologiaclinica.orgreumatologiaclinica.orgopenaccessjournals.comnih.govmedchemexpress.commedchemexpress.comoup.com The specific signal transduction pathways involved in this compound-induced apoptosis in B cells are triggered upon the engagement and cross-linking of the surface Ig receptors. medchemexpress.commedchemexpress.com This process aims to eliminate autoreactive B cell clones from the repertoire, preventing their contribution to autoantibody production. openaccessjournals.comnih.govmedchemexpress.commedchemexpress.com Studies on B cell receptor cross-linking in general have shown that it can activate caspase-3, a key执行者 caspase in the apoptotic pathway. researchgate.net

Selective Impact on Autoantibody-Producing B-cell Clones

A key feature of this compound is its selective impact on B cell clones that produce autoantibodies against dsDNA. openaccessjournals.comnih.govopenaccessjournals.commedchemexpress.commedchemexpress.com By specifically targeting B cells that express surface immunoglobulin receptors with affinity for dsDNA, this compound aims to induce tolerance or elimination exclusively within this autoreactive population. openaccessjournals.comnih.govopenaccessjournals.commedchemexpress.commedchemexpress.com This targeted approach is intended to reduce the levels of pathogenic anti-dsDNA antibodies without broadly suppressing the entire B cell repertoire, thus potentially preserving normal immune responses to foreign antigens. openaccessjournals.commedchemexpress.commedchemexpress.com

Immunological Selectivity: Absence of Activation in T-cell Mediated Responses or Natural Killer (NK) T-cell Activity

This compound demonstrates immunological selectivity by primarily affecting anti-dsDNA specific B cells while not activating T-cell mediated immune responses or natural killer (NK) T-cell activity against foreign antigens. reumatologiaclinica.orgreumatologiaclinica.orgopenaccessjournals.commedchemexpress.commedchemexpress.com This selectivity is crucial for a tolerogenic agent, as it allows for the specific targeting of autoreactive B cells without causing generalized immunosuppression that could compromise the host's ability to defend against infections. The molecule's design, specifically its interaction with B cell surface immunoglobulin receptors and not T cell receptors or NK cell activation receptors in the context of foreign antigen recognition, underlies this selective action. openaccessjournals.commedchemexpress.commedchemexpress.com

Preclinical Research and Experimental Modeling of Abetimus Efficacy

In Vitro Studies of AbetiMus Immunomodulation

In vitro research has explored the direct effects of this compound on lymphocytes and B cells to understand its cellular mechanisms of action.

Analysis of B-cell Responses in Isolated Cellular Systems

Analysis of B-cell responses in isolated cellular systems has indicated that this compound can cross-link anti-dsDNA antibodies present on the surface of B cells. medchemexpress.commedchemexpress.com This cross-linking is hypothesized to trigger signal transduction pathways within the B cells, potentially leading to the induction of anergy or apoptosis in B cells that express anti-dsDNA surface immunoglobulin receptors. medchemexpress.commedchemexpress.com This mechanism suggests a targeted approach to inducing tolerance in autoreactive B cell populations.

In Vivo Investigations in Murine Models of Autoimmune Disease

In vivo studies, particularly in murine models of lupus, have provided crucial insights into the efficacy of this compound in a living system.

Assessment of Anti-dsDNA-Mediated Pathologies in Lupus-Prone Strains (e.g., BXSB mice)

This compound has been evaluated for its effectiveness in suppressing anti-dsDNA-mediated pathologies in murine models of systemic lupus, such as the male BXSB mouse strain. medchemexpress.compsu.edu Male BXSB mice are a recognized model for SLE, exhibiting spontaneous production of anti-dsDNA antibodies and developing significant renal inflammation due to immune complex deposition. psu.edujax.org Administration of this compound to male BXSB mice has shown effectiveness in suppressing these pathologies. medchemexpress.compsu.edu In one study, male BXSB mice treated with this compound demonstrated significantly lower titers of anti-dsDNA antibodies, reduced numbers of anti-dsDNA-secreting spleen cells, and less severe adverse renal histopathology compared to control mice. medchemexpress.com Treatment with this compound in the BXSB lupus nephritis model improved survival and renal pathology. openaccessjournals.com

Quantification of Autoantibody Titers in Animal Models

Quantification of autoantibody titers in animal models, including the BXSB mouse, has been a key outcome measure in evaluating this compound. Studies have consistently shown that this compound treatment leads to significantly lower titers of anti-dsDNA antibodies in lupus-prone mice compared to untreated controls. medchemexpress.compsu.edu This reduction in circulating autoantibody levels supports the proposed mechanisms of action involving the depletion of circulating antibodies and the inhibition of their production by targeting autoreactive B cells. medchemexpress.compsu.edu

Analysis of Autoantibody-Secreting Cell Populations in Splenic and Lymphoid Tissues

Analysis of autoantibody-secreting cell populations in splenic and lymphoid tissues has provided further evidence of this compound's impact on the cellular sources of autoantibodies. Studies in mice have shown that this compound decreases the number of splenic autoantibody-producing B cells. cambridge.org In the BXSB mouse model, treatment with this compound resulted in significantly lower numbers of anti-dsDNA-secreting spleen cells. medchemexpress.compsu.edu This reduction in the population of cells responsible for producing anti-dsDNA antibodies correlates with the observed decrease in autoantibody titers and the improvement in disease parameters in these animal models. medchemexpress.compsu.edu

Model/SystemStudy TypeKey FindingSupporting Snippets
Cultured LymphocytesIn VitroReduced autoantibody production (anti-dsDNA). medchemexpress.com
Isolated Cellular SystemsIn VitroCross-linking of anti-dsDNA antibodies on B cell surface, potential anergy/apoptosis induction. medchemexpress.commedchemexpress.com
Male BXSB MiceIn VivoSuppressed anti-dsDNA-mediated pathologies, improved survival and renal pathology. openaccessjournals.commedchemexpress.compsu.edu
Animal ModelsIn VivoSignificantly lower anti-dsDNA antibody titers. medchemexpress.compsu.edu
Splenic/Lymphoid TissueIn VivoDecreased numbers of autoantibody-secreting cells (spleen). medchemexpress.compsu.educambridge.org

Histopathological Evaluation of Autoimmune-Related Organ Damage (e.g., Renal Histopathology)

Preclinical studies utilizing animal models of systemic lupus have investigated the effects of this compound on autoimmune-related organ damage, with a notable focus on renal histopathology medchemexpress.comopenaccessjournals.com. Lupus nephritis is a severe manifestation of SLE characterized by immune complex deposition and inflammation in the kidneys, leading to potential irreversible damage medscape.comfrontiersin.org. Evaluating renal histopathology in animal models provides insights into the potential of therapeutic agents like this compound to mitigate this damage.

Experimental modeling in male BXSB mice, a model for systemic lupus, has provided some data on the impact of this compound on renal tissue medchemexpress.commedchemexpress.com. These mice typically develop anti-dsDNA-mediated pathologies, including adverse renal histopathology medchemexpress.commedchemexpress.com. Studies in this model have shown that administration of this compound resulted in less adverse renal histopathology compared to control mice medchemexpress.commedchemexpress.com.

While detailed quantitative histopathological scoring data, such as specific indices for glomerular or tubulointerstitial damage, were not extensively provided in the search results, the qualitative finding of "less adverse renal histopathology" in this compound-treated BXSB mice suggests a potential protective effect on kidney tissue in this lupus model medchemexpress.commedchemexpress.com.

Another animal model where this compound sodium was reported to improve renal function and increase survival is the spontaneous murine lupus nephritis model, specifically the BXSB model openaccessjournals.com. This supports the observation from other preclinical findings regarding the potential benefit of this compound on renal outcomes in lupus-prone mice openaccessjournals.comnih.gov.

Although this compound showed promise in preclinical animal models by reducing autoantibody levels and improving renal function and survival, its translation to human clinical trials for SLE, particularly lupus nephritis, met with limited success, and the drug is no longer being developed for human use nih.govnih.gov. However, the preclinical histopathological findings in models like the BXSB mouse offer foundational data regarding the compound's effects on autoimmune-driven kidney damage at a tissue level.

Based on the available information, a representative data point from preclinical studies in BXSB mice regarding renal histopathology could be summarized qualitatively as follows:

Animal ModelTreatment GroupRenal Histopathology Finding
Male BXSB mice (Systemic Lupus Model)This compound-treatedLess adverse renal histopathology medchemexpress.commedchemexpress.com
Male BXSB mice (Systemic Lupus Model)ControlMore adverse renal histopathology medchemexpress.commedchemexpress.com

This table summarizes the observed difference in renal tissue damage between this compound-treated and control groups in a preclinical lupus model.

Advanced Research Methodologies for Abetimus Characterization

Biophysical and Biochemical Characterization Techniques

Characterizing AbetiMus involves techniques that probe its interaction with target molecules and its behavior within biological systems.

Application of Surface Plasmon Resonance (SPR) for High-Affinity Antibody Identification

Surface Plasmon Resonance (SPR) has been utilized in the study of this compound, particularly in identifying patients with high-affinity antibodies. In a phase III trial (PEARL) for lupus nephritis, a SPR-based pharmacoproteomics assay was employed to select patients who possessed high-affinity IgG antibodies to the double-stranded oligonucleotide epitope present in this compound. nih.govtandfonline.comresearchgate.net This application of SPR was crucial for identifying a patient population more likely to respond to the therapy. nih.gov SPR can further verify results obtained from other autoantibody quantification methods. researchgate.net

Pharmacokinetic Studies in Preclinical Species to Inform Translational Research

Pharmacokinetic (PK) studies are essential for understanding how this compound is absorbed, distributed, metabolized, and excreted in living organisms. Preclinical studies involving this compound have been conducted in animal models, such as male BXSB mice, which serve as a model for systemic lupus. medchemexpress.commedchemexpress.com These studies have shown that this compound has a pharmacokinetic half-life ranging from 40 minutes to 1 hour in mice. medchemexpress.commedchemexpress.com Such preclinical PK data are vital for informing the design and interpretation of translational research and subsequent clinical trials. google.com

Immunological Assays for Cellular and Humoral Responses

Assessing the impact of this compound on the immune system involves analyzing both the humoral (antibody-mediated) and cellular responses, particularly focusing on B-cell activity.

Methodologies for Precise Quantification of Autoantibody Levels

Precise quantification of autoantibody levels, particularly anti-dsDNA antibodies, is a critical aspect of characterizing the effects of this compound, as it is designed to reduce these antibodies. medchemexpress.commedchemexpress.com Various methodologies are employed for this purpose. The Farr assay and ELISA are standard methods used to measure anti-dsDNA antibody titers. researchgate.net Studies on this compound have shown that it can decrease anti-dsDNA antibody levels. medchemexpress.commedchemexpress.comopenaccessjournals.comresearchgate.net Changes in anti-dsDNA antibody levels have been shown to correlate with the risk of renal flare in patients with lupus nephritis. researchgate.net A reduction in autoantibodies has been associated with beneficial clinical outcomes in SLE. researchgate.netoup.com

Data from studies investigating the relationship between anti-dsDNA antibody levels and renal flares in patients with SLE, including those treated with this compound (LJP 394), highlight the importance of precise quantification. For instance, analyses based on data from randomized controlled trials showed that a reduction in anti-dsDNA antibody levels correlated with a reduced risk of renal flare. researchgate.net

Flow Cytometry and Cell Sorting for B-cell Subpopulation Analysis

Flow cytometry is a powerful technique used to analyze and sort cell populations based on their surface and intracellular markers. This is particularly relevant for studying the effects of this compound, which targets B cells. Flow cytometry allows for the identification and quantification of different B-cell subpopulations. uq.edu.augoogle.comtheses.fr Although specific data on flow cytometry directly linked to this compound's effect on B-cell subpopulations were not detailed in the provided snippets, the technique is fundamental for assessing changes in B-cell numbers and subsets following treatment with B-cell-targeting agents. nih.govnih.govjbr-pub.org.cnoup.comnih.gov Cell sorting, often used in conjunction with flow cytometry, enables the isolation of specific B-cell subsets for further downstream analysis, such as studying gene expression or functional responses. nih.gov

Detection and Characterization of B-cell Anergy and Apoptosis Markers

This compound is hypothesized to induce B-cell tolerance by crosslinking surface immunoglobulin receptors on B cells, triggering signal transduction pathways that lead to B-cell anergy or apoptosis. medchemexpress.commedchemexpress.comoup.comnih.govdovepress.com Detecting and characterizing markers associated with anergy and apoptosis are crucial for verifying this proposed mechanism. While specific markers in the context of this compound treatment were not explicitly mentioned in the search results, techniques like flow cytometry can be used to identify apoptotic cells (e.g., using annexin (B1180172) V staining) and potentially assess markers associated with anergy, which is a state of functional unresponsiveness in lymphocytes. Research into B-cell targeted therapies in SLE commonly investigates these outcomes. nih.govnih.govjbr-pub.org.cnoup.comnih.gov

Omics and Systems Biology Approaches in Related Research Contexts

Omics disciplines, including genomics, transcriptomics, and proteomics, coupled with systems biology, offer a holistic view of biological processes. In the context of immune-mediated diseases like systemic lupus erythematosus (SLE), which this compound was investigated for medchemexpress.compharmaoffer.com, these approaches are crucial for dissecting the intricate dysregulations of the immune system and evaluating the impact of therapeutic interventions. By generating large datasets on the molecular components of cells and tissues, researchers can identify perturbed pathways, potential biomarkers, and therapeutic targets.

Gene Expression Profiling (e.g., Microarray, RNA-Seq) for Immune Pathway Perturbation

Gene expression profiling techniques, such as microarrays and RNA sequencing (RNA-Seq), are widely used to measure the activity of thousands of genes simultaneously. In the context of SLE and immune modulation, these methods help to identify specific genes and pathways that are upregulated or downregulated in response to disease activity or therapeutic intervention. Studies in SLE patients have utilized microarray analysis and RNA-Seq to interrogate the transcriptome of immune cells, revealing characteristic gene expression signatures. jci.org For instance, an interferon (IFN) signature has been described in SLE, correlating with disease activity, and gene expression profiles in mononuclear cells of SLE patients have shown clusters of genes modulated by IFN. jci.orgtandfonline.com While specific detailed gene expression studies solely focused on this compound treatment and its direct impact on gene expression profiles were not extensively detailed in the provided search results, the application of these methodologies in studying the immune system in SLE and the effects of B-cell targeted therapies (a category this compound falls into as a B-cell tolerogen openaccessjournals.compatsnap.com) is well-established. Gene expression profiling can help understand how compounds like this compound, which targets B cells and aims to reduce anti-dsDNA antibodies medchemexpress.comwikidoc.org, might affect the transcriptional landscape of immune cells, potentially revealing changes in pathways related to B-cell function, antibody production, or immune tolerance. One study mentioned gene expression profiles in mononuclear cells in relation to this compound's effect on anti-dsDNA levels and disease activity dovepress.com.

Structure Activity Relationship Sar and Derivative Research of Abetimus Like Compounds

Principles of Oligonucleotide-Based Tolerogen Design and Optimization

The design of oligonucleotide-based tolerogens like AbetiMus is rooted in the principle of inducing B-cell tolerance by cross-linking surface antibodies uantwerpen.beebi.ac.uk. In the case of this compound, the oligonucleotide component is designed to target anti-dsDNA antibodies, which are implicated in the pathogenesis of lupus nephritis vrachi.nameuantwerpen.be. By binding to and cross-linking anti-dsDNA antibody receptors on the B-cell surface, this compound is thought to trigger signal transduction pathways that lead to B-cell anergy or apoptosis, thereby reducing the levels of anti-dsDNA antibodies uantwerpen.bedrugbank.comdrugbank.com.

Oligonucleotides (ONs) generally are synthetic, short strands of nucleic acid analogs designed to target specific RNA sequences or modulate protein function handwiki.orgnih.gov. Their monomers are often chemically modified to enhance stability, reduce nuclease degradation, and improve the specificity and affinity of binding to their targets handwiki.orgnih.gov. In the context of tolerogen design, the oligonucleotide epitope must be carefully selected to target the desired autoreactive B-cell population without causing unintended immune stimulation handwiki.org. The length of oligonucleotides can vary, typically ranging from 12 to 28 bases for antisense oligonucleotides github.io. Aptamers, another type of oligonucleotide compound, typically consist of 15–100 nucleotides and can form specific 3D structures to bind targets with high affinity and specificity nih.govnih.gov.

Investigating Modifications of the Oligonucleotide Epitope for Modulated Immunological Activity

Chemical modifications of the oligonucleotide component are crucial for enhancing the therapeutic potential of oligonucleotide-based drugs by improving stability, increasing target affinity, facilitating cellular uptake, and enhancing bioavailability kegg.jplibretexts.org. These modifications can be introduced into the internucleotide linkages, sugar rings, or bases kegg.jp.

Common modifications to the sugar ring include 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), 2'-fluoro (2'-F), locked nucleic acid (LNA), and constrained ethyl (cEt) handwiki.orgnih.govgithub.iokegg.jplibretexts.orgnih.gov. These modifications can enhance nuclease resistance and increase binding affinity to complementary RNA nih.govkegg.jplibretexts.orgnih.gov. For instance, 2'-OMe modifications increase binding affinity and nuclease stability and are widely used in antisense oligonucleotides, including in "gapmer" structures kegg.jp. LNA modifications, with their constrained ring structure, are particularly effective at improving binding affinity github.iolibretexts.org.

Modifications to the internucleotide linkages, such as phosphorothioate (B77711) (PS) linkages, where a sulfur atom replaces a non-bridging oxygen in the phosphate (B84403) backbone, are a first-generation modification that provides increased nuclease resistance and can promote cellular uptake nih.govgithub.ionih.govkegg.jp. However, PS linkages can also reduce hybridization to target mRNA and may interact with proteins in vivo, potentially leading to side effects, including immune system activity github.io.

Base modifications, such as the 5'-methyl modification of pyrimidines, can also increase affinity for target mRNA and enhance the thermal stability of the duplex formed with the target kegg.jp.

While the specific modifications used in the oligonucleotides of this compound are not detailed in the provided snippets beyond being double-stranded oligodeoxyribonucleotides marefa.orgvrachi.nameucl.ac.ukuantwerpen.bedrugbank.com, the general principles of oligonucleotide modification for improved stability and activity are highly relevant to understanding the potential for designing this compound-like compounds with modulated immunological activity. The goal is to optimize the interaction with the target (e.g., anti-dsDNA antibodies) while minimizing off-target effects and undesirable immune stimulation handwiki.orgkegg.jplibretexts.org.

The Role of Polymeric Carrier Architecture in Bioactivity and Immunogenicity

The polymeric carrier is a critical component of this compound, serving to conjugate the oligonucleotide epitopes and influencing the molecule's bioactivity, pharmacokinetics, and potential immunogenicity marefa.orguantwerpen.be. This compound utilizes a proprietary nonimmunogenic PEG carrier with an approximate molecular weight of 54,000 Da marefa.orguantwerpen.be.

Polymeric carriers play a significant role in the delivery of nucleic acid-based therapeutics wikidata.orgnih.gov. They can protect the oligonucleotide from degradation, improve delivery efficiency to target cells or tissues, and influence the immune response wikidata.orgnih.gov. The architecture of the polymeric carrier, including its size, shape, surface properties, and chemical structure, can be tailored to optimize these characteristics nih.gov.

For oligonucleotide delivery, cationic polymers are often used due to their ability to encapsulate polyanionic oligonucleotides through electrostatic interactions, facilitating cellular uptake and endosomal escape wikidata.org. Examples of such polymers include poly-L-lysine, polyethyleneimine (PEI), and poly(amido amine) (PAMAM) dendrimers wikidata.org. The molecular weight and structure of polymeric carriers can significantly impact immune activation wikidata.org. For instance, studies with poly(beta-amino ester) (PBAE) polymers showed that immune activation peaked when the molecular weight of hydrolyzed PBAEs was between 1.5-3 kDa wikidata.org. Rigid polymeric particles have also been observed to be more readily taken up by dendritic cells (DCs) and facilitate DC maturation wikidata.org.

The nonimmunogenic nature of the PEG carrier in this compound is a key design feature, aimed at preventing the carrier itself from eliciting an unwanted immune response marefa.orguantwerpen.be. PEGylation is a common strategy used to improve the pharmacokinetic properties of therapeutics, including reducing immunogenicity and increasing circulation half-life marefa.org.

Mechanistic Insights and Theoretical Implications for Autoimmune Immunotherapy

Re-evaluation of Immune Complex Formation and its Immunogenic Potential

Consideration of Proinflammatory Signaling Pathways (e.g., Toll-like Receptor 9) in DNA-containing Complexes

Immune complexes containing nucleic acids, such as DNA, can activate proinflammatory signaling pathways, particularly through Toll-like receptors (TLRs) like TLR9. reumatologiaclinica.orgnih.govreumatologiaclinica.org TLR9 is an intracellular receptor that recognizes unmethylated CpG DNA motifs and is expressed by B cells and plasmacytoid dendritic cells. nih.govfrontiersin.org Activation of TLR9 by DNA-containing immune complexes can lead to the activation of these cells and the production of pro-inflammatory cytokines, including type I interferon (IFN-α). reumatologiaclinica.orgnih.govreumatologiaclinica.orgreumatologiaclinica.orgmdpi.com IFN-α, in turn, can promote the maturation of dendritic cells, activate T lymphocytes, and enhance the differentiation of B cells into autoantibody-producing plasma cells, thereby perpetuating the autoimmune response. reumatologiaclinica.orgreumatologiaclinica.orgreumatologiaclinica.org

While AbetiMus forms complexes with anti-dsDNA antibodies, its interaction with TLR9 and the subsequent impact on proinflammatory signaling pathways is a critical consideration. Given that this compound is a synthetic DNA tetramer, its potential to engage TLR9, either directly or within immune complexes, could theoretically influence the immune response. openaccessjournals.comtermedia.pl Research indicates that TLR9 has a complex, potentially dual, role in B cells, influencing both tolerance and autoimmunity. frontiersin.org The precise effect of this compound-containing immune complexes on TLR9 signaling and the downstream inflammatory cascade requires careful evaluation to fully understand its mechanistic implications.

Advancements in Understanding and Exploiting B-cell Tolerance Mechanisms for Therapeutic Development

This compound was developed with the specific aim of inducing B-cell tolerance. openaccessjournals.comnih.govnih.govwhiterose.ac.uk The rationale was that by binding to anti-dsDNA antibodies on the surface of B cells, this compound could cross-link these receptors in the absence of co-stimulatory signals, leading to B-cell anergy (functional inactivation) or apoptosis (programmed cell death). reumatologiaclinica.orgnih.govexchangecme.comopenaccessjournals.com This targeted approach aimed to eliminate or silence autoreactive B cells without broadly suppressing the immune system. nih.govexchangecme.com

The development of this compound reflects a broader effort to exploit B-cell tolerance mechanisms for therapeutic benefit in autoimmune diseases. Strategies focus on selectively targeting autoreactive B cells while sparing beneficial ones. nih.govexchangecme.com This can involve inducing anergy or apoptosis in self-reactive B cells or engaging inhibitory receptors on their surface. nih.govexchangecme.com While this compound demonstrated the ability to reduce anti-dsDNA antibody levels in clinical trials, the lack of consistent clinical efficacy highlighted the complexities of inducing durable tolerance in a heterogeneous disease like SLE. openaccessjournals.comnih.govnih.govtandfonline.comnih.gov Further advancements in understanding the intricate pathways governing B-cell tolerance are crucial for developing more effective tolerogenic therapies.

Evolution of Antigen-Specific Immunomodulation Strategies in Chronic Autoimmune Diseases

This compound represents an early attempt at antigen-specific immunomodulation in SLE by targeting B cells that recognize dsDNA, a key autoantigen. openaccessjournals.comwhiterose.ac.uknih.govexchangecme.com Antigen-specific immunotherapy aims to restore immune tolerance to specific self-antigens, thereby limiting systemic side effects associated with broad immunosuppression. nih.govuq.edu.au This approach is analogous to allergen-specific immunotherapy used for allergies. nih.gov

The field of antigen-specific immunomodulation has evolved, exploring various strategies beyond targeting B cells directly with tolerogens like this compound. These include using modified autoantigens, peptide-based therapeutics, and nanoparticle-based approaches to induce tolerance in T cells and modulate antigen-presenting cells like dendritic cells. nih.govnih.govuq.edu.aufrontiersin.org While this compound focused on the humoral arm by targeting anti-dsDNA B cells, current strategies often consider the interplay between B cells, T cells, and antigen-presenting cells in perpetuating the autoimmune response. reumatologiaclinica.orgnih.govnih.govreumatologiaclinica.orgreumatologiaclinica.orgexchangecme.comnih.govfrontiersin.org The experience with this compound has contributed to the understanding of the challenges and potential of antigen-specific approaches in chronic autoimmune diseases.

Comparative Analysis of this compound's Mechanism with Other B-cell Targeted Therapies in Research

This compound's mechanism of inducing tolerance in anti-dsDNA B cells by cross-linking surface immunoglobulin receptors distinguishes it from other B-cell targeted therapies. reumatologiaclinica.orgnih.govexchangecme.comopenaccessjournals.com Many other B-cell targeted therapies in research and clinical use focus on B-cell depletion or inhibiting survival signals. patsnap.comtermedia.plwhiterose.ac.ukreumatologiaclinica.orgnih.gov

For example, rituximab, an anti-CD20 monoclonal antibody, targets and depletes B cells expressing the CD20 marker. patsnap.comtermedia.plreumatologiaclinica.orgnih.gov Belimumab, a fully human monoclonal antibody, neutralizes B-cell activating factor (BAFF), a key survival factor for B cells. patsnap.comtermedia.plnih.govwhiterose.ac.ukfrontiersin.orgnih.govsinobiological.com Atacicept is a fusion protein that blocks TACI, a receptor for BAFF and APRIL (A proliferation-inducing ligand), affecting B cell maturation and proliferation. patsnap.comtermedia.pl Epratuzumab, an anti-CD22 antibody, modulates B-cell function and can lead to modest depletion. termedia.plreumatologiaclinica.orgexchangecme.com

Unlike these therapies that broadly deplete or inhibit B cells, this compound was designed to specifically target only those B cells expressing anti-dsDNA antibodies on their surface, aiming for a more selective immunomodulation. nih.govexchangecme.com This antigen-specific approach was intended to avoid the potential complications associated with broad B-cell suppression, such as increased susceptibility to infections. exchangecme.com However, the limited clinical success of this compound compared to some other B-cell targeted therapies like belimumab highlights the challenges of achieving effective and durable antigen-specific tolerance with this particular mechanism in SLE. openaccessjournals.comnih.govpatsnap.comnih.govtandfonline.comnih.govsinobiological.comresearchgate.net

The comparative analysis underscores the diversity of approaches in targeting B cells for autoimmune diseases. While this compound's tolerogenic strategy was theoretically appealing for its specificity, the clinical outcomes suggest that targeting B-cell survival factors or broader depletion strategies (with careful patient selection) have shown more consistent efficacy in clinical trials for SLE to date. patsnap.comsinobiological.comresearchgate.net

Challenges and Future Directions in Tolerogen Research

Identification of Immunological Biomarkers for Stratified Research and Patient Selection in Translational Studies

A critical challenge in the development and clinical translation of tolerogens, including those based on dsDNA like AbetiMus, is the identification of reliable immunological biomarkers. These biomarkers are essential for stratifying patient populations, predicting treatment response, and monitoring the induction and maintenance of tolerance frontiersin.orgfiocruz.brnih.gov. The heterogeneity of autoimmune diseases like SLE, with varied clinical presentations and underlying mechanisms, complicates the identification of universally applicable biomarkers fiocruz.brresearchgate.netresearchgate.net.

For this compound, initial trials suggested a potential benefit in patients with high-affinity antibodies to the DNA epitope contained within the molecule, highlighting the importance of identifying patient subsets likely to respond nih.govopenaccessjournals.com. However, the lack of clear-cut efficacy in later trials may have been related, in part, to patient selection and the absence of robust biomarkers to identify optimal responders openaccessjournals.com.

Future research needs to focus on developing sensitive and specific assays to assess low-frequency autoreactive T and B cells, detect regulatory cell populations and their mediators, and validate biomarkers that indicate a reduction in inflammation and tissue damage frontiersin.orgnih.gov. Advances in genomics, molecular immunology, and biotechnology are expected to contribute to the discovery of such biomarkers, enabling a more personalized approach to tolerogen therapy fiocruz.br. Potential biomarkers could include specific immune cell phenotypes, cytokine profiles, and autoantibody characteristics that correlate with disease activity and response to tolerance-inducing treatments frontiersin.orgnih.govclinexprheumatol.org.

Integration of Learnings from this compound Research into Novel Immunotherapeutic Modalities

The research conducted with this compound, despite its limited clinical success in gaining market approval, has provided valuable insights that inform the development of novel immunotherapeutic modalities nih.govmedchemexpress.comwikipedia.org. This compound was designed as a B-cell tolerogen to target anti-dsDNA antibodies, aiming to induce anergy or apoptosis in autoreactive B cells and reduce autoantibody titers nih.govnih.govmedchemexpress.com.

Key learnings from this compound research that can be integrated into new approaches include:

Targeting Specific Autoantibodies: The principle of targeting pathogenic autoantibodies, as attempted with this compound, remains a valid strategy in autoimmune diseases researchgate.netnih.gov. Novel approaches, such as using DNA-mimicking peptides or other molecules that can neutralize or facilitate the clearance of specific autoantibodies, are being explored nih.gov.

Inducing B-cell Tolerance: Understanding the mechanisms by which dsDNA-based molecules interact with B cells and influence their fate (anergy vs. apoptosis) is crucial for developing next-generation B-cell targeted therapies nih.govnih.govmedchemexpress.com.

Considering Antibody Affinity: The observation that patients with high-affinity anti-dsDNA antibodies might have a different response profile to this compound suggests that antibody characteristics could serve as a selection criterion or a target for modulation in future therapies nih.govopenaccessjournals.com.

Combining Approaches: Future immunotherapies may involve combining strategies that target different aspects of the autoimmune response, potentially including B-cell modulation alongside T-cell tolerance induction or cytokine blockade frontiersin.orgnih.gov.

While this compound itself was not marketed, the knowledge gained from its development and testing contributes to the broader effort to create antigen-specific therapies that can restore immune tolerance in autoimmune diseases nih.govwikipedia.org.

Exploration of New Research Applications for dsDNA-Based Tolerogens Beyond Systemic Lupus Research

The concept of using dsDNA-based molecules to modulate immune responses has potential applications beyond SLE research. Given that nucleic acids, including dsDNA, can act as autoantigens and trigger immune activation through pathways like Toll-like receptors (TLRs), dsDNA-based tolerogens could potentially be explored in other conditions where nucleic acid-sensing pathways contribute to pathogenesis nih.govnih.gov.

Potential new research applications could include:

Other Autoimmune Diseases with Anti-DNA Antibodies: While SLE is the prototypic disease associated with anti-dsDNA antibodies, other autoimmune conditions might involve similar autoantibodies or immune responses to nucleic acids that could be targeted by dsDNA-based tolerogens oup.com.

Modulating Innate Immune Responses: dsDNA can activate innate immune pathways, particularly through TLR9 nih.govnih.gov. dsDNA-based molecules could be designed to specifically modulate these pathways in conditions where aberrant innate immune activation plays a role.

Investigating Immune Complex-Mediated Diseases: dsDNA is a key component of immune complexes in SLE that contribute to tissue damage nih.gov. dsDNA-based molecules could be explored for their potential to interfere with the formation or deposition of pathogenic immune complexes in various diseases.

The use of dsDNA-based molecules requires careful consideration due to the potential for unintended immune activation. However, by understanding the mechanisms of tolerance induction observed with agents like this compound and refining the design and delivery of dsDNA-based constructs, new research avenues may emerge for their therapeutic application in a broader range of immune-mediated conditions.

Q & A

Basic Research Questions

Q. How to formulate effective research questions for AbetiMus studies?

  • Methodological Answer :

  • Use the FINERMAPS framework to ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, and Specific .
  • Align questions with gaps in existing literature identified via systematic reviews (e.g., using Google Scholar’s advanced search operators to filter by publication year and domain) .
  • Avoid closed-ended questions; instead, frame inquiries to permit analytical debate (e.g., “How do varying synthesis conditions impact this compound’s structural stability?” vs. “Is this compound stable?”) .

Q. What are best practices for conducting literature reviews on this compound?

  • Methodological Answer :

  • Use academic databases (e.g., PubMed, Web of Science) with Boolean operators (AND/OR/NOT) and field-specific filters (e.g., "this compound AND crystallography") .
  • Prioritize peer-reviewed journals adhering to rigorous experimental reporting standards (e.g., detailed synthesis protocols, statistical validation) .
  • Exclude non-authoritative sources (e.g., commercial platforms like ) and validate findings across multiple studies to mitigate bias .

Q. How to design reproducible experiments for this compound synthesis and characterization?

  • Methodological Answer :

  • Document all synthesis parameters (e.g., temperature, solvent ratios, catalysts) in line with guidelines for chemical reproducibility .
  • Include control groups (e.g., unmodified precursors) and define quantitative metrics (e.g., yield, purity via HPLC) .
  • Publish raw data and protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in this compound experimental data?

  • Methodological Answer :

  • Re-examine methodology for variability sources (e.g., instrument calibration, sample contamination) .
  • Apply statistical tests (e.g., ANOVA, p-value thresholds) to confirm significance of discrepancies .
  • Conduct peer debriefs or interdisciplinary consultations to interpret anomalies .

Q. What interdisciplinary approaches enhance this compound research validity?

  • Methodological Answer :

  • Integrate computational modeling (e.g., DFT for molecular simulations) with empirical data to predict and validate properties .
  • Combine techniques from materials science (e.g., SEM for morphology) and biochemistry (e.g., enzyme-binding assays) .
  • Validate findings through cross-disciplinary peer review to ensure robustness .

Q. How to validate computational models predicting this compound behavior?

  • Methodological Answer :

  • Perform sensitivity analyses to assess model dependency on input parameters (e.g., bond lengths, energy thresholds) .
  • Cross-validate with experimental data (e.g., comparing simulated vs. observed spectral peaks) .
  • Use open-source datasets and reproducibility platforms (e.g., Mendeley Data) for transparency .

Methodological Tables

Research Stage Key Tools/Metrics Evidence-Based Standards
Literature ReviewBoolean operators, citation trackingSystematic exclusion of non-peer-reviewed sources
Experimental DesignControl groups, HPLC/MS validationReplication protocols per Beilstein guidelines
Data Contradiction AnalysisANOVA, peer debriefsThematic analysis frameworks
Computational ValidationDFT simulations, sensitivity analysisDataset reproducibility via Mendeley/Figshare

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.